![molecular formula C18H14N2O2S B2495392 (9H-Fluoren-9-yl)methyl thiazol-2-ylcarbamate CAS No. 412948-07-3](/img/structure/B2495392.png)
(9H-Fluoren-9-yl)methyl thiazol-2-ylcarbamate
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Overview
Description
(9H-Fluoren-9-yl)methyl thiazol-2-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a fluorenyl group attached to a thiazole ring through a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methyl thiazol-2-ylcarbamate typically involves the Hantzsch thiazole synthesis. This method includes the reaction of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with α-halocarbonyl compounds in solvents such as tetrahydrofuran (THF) or 1,4
Biological Activity
The compound (9H-Fluoren-9-yl)methyl thiazol-2-ylcarbamate is a synthetic organic molecule that features a fluorenyl group, a thiazole moiety, and a carbamate functional group. This unique structural combination contributes to its potential biological activities, making it an interesting subject for pharmacological research. The thiazole ring, known for its nitrogen and sulfur atoms, enhances the compound's ability to interact with various biological targets, potentially leading to diverse therapeutic applications.
Structural Characteristics
The compound can be described as follows:
- Fluorenyl Group : Provides aromatic properties and influences solubility.
- Thiazole Moiety : Enhances biological activity through interactions with biological macromolecules.
- Carbamate Functional Group : Known for its ability to form hydrogen bonds, influencing the compound's reactivity and solubility.
Pharmacological Potential
Research has indicated that derivatives of thiazole often exhibit significant pharmacological activities, including:
- Antimicrobial Activity : Thiazole derivatives have been shown to possess antimicrobial properties against various pathogens.
- Antioxidant Properties : Some studies suggest that compounds containing thiazole can act as antioxidants, scavenging free radicals.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes.
Case Studies and Research Findings
- Carbonic Anhydrase Inhibition :
- Antioxidant Activity :
-
Antimicrobial Evaluation :
- A series of fluorenyl-hydrazinthiazole derivatives were synthesized and screened for antimicrobial activity against multidrug-resistant strains. While the minimum inhibitory concentration (MIC) against Gram-positive bacteria was above 256 μg/mL for most compounds, some exhibited promising activity .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
5-Methylthiazole | Thiazole ring | Antimicrobial | Simpler structure |
Fluorene Derivatives | Fluorene core | Anticancer | Varied substituents |
Phenylthiazole | Phenyl and thiazole | Antifungal | Lacks carbamate functionality |
This table illustrates the diversity within thiazole-containing molecules while emphasizing the unique combination of functionalities present in this compound.
The synthesis of this compound typically involves several key steps:
-
Synthesis Route :
- The compound is synthesized through reactions involving fluorenyl methyl chloroformate and appropriate amines under controlled conditions to ensure high yield and purity.
-
Mechanism of Action :
- The fluorenyl group interacts with aromatic residues in proteins, while the carbamate group can form covalent bonds with nucleophilic sites on enzymes. These interactions can modulate enzyme activity and lead to various biological effects.
Scientific Research Applications
Chemical Properties and Structure
The compound features a fluorenyl group linked to a thiazole moiety through a carbamate functional group. Its molecular formula is C14H12N2O2S, with a molecular weight of approximately 276.32 g/mol. The presence of both aromatic and heterocyclic components contributes to its unique chemical reactivity and biological activity.
Medicinal Chemistry
(9H-Fluoren-9-yl)methyl thiazol-2-ylcarbamate has shown potential as an anticancer agent . Research indicates that it may inhibit specific cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective dose-response relationships.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 10.5 | Induction of apoptosis |
HeLa | 15.3 | Inhibition of CDK9 |
HT-29 | 8.7 | Disruption of microtubule assembly |
This compound's mechanism involves the inhibition of CDK9, leading to decreased expression of anti-apoptotic proteins and subsequent cancer cell death.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against multidrug-resistant strains of bacteria. The compound was effective in reducing virulence factors in pathogens such as Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating infections caused by resistant microorganisms .
Biochemical Research
The compound serves as a valuable tool in biochemical assays aimed at understanding enzyme mechanisms and cellular pathways. Its ability to interact with various biological targets makes it suitable for studying protein-protein interactions and enzyme kinetics .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM, with detailed analysis revealing that the compound induced apoptosis through caspase activation pathways .
Case Study 2: Overcoming Drug Resistance
Another investigation focused on the compound's ability to reverse drug resistance in cancer cells treated with conventional chemotherapeutics like paclitaxel. The study found that co-treatment with this compound enhanced the efficacy of these drugs, suggesting its potential role in combination therapies for resistant cancers .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1,3-thiazol-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c21-18(20-17-19-9-10-23-17)22-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-10,16H,11H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHZDZGNELTVOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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